DL-Methionine methylsulfonium chloride

Description

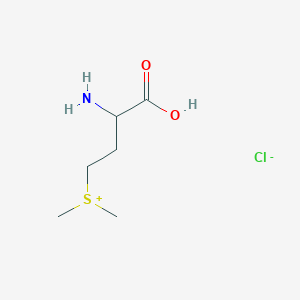

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGVPKMVGSXPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046713 | |

| Record name | DL-Methionine methylsulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3493-12-7 | |

| Record name | DL-Methionine methylsulfonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3493-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionylmethylsulfonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Methionine methylsulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMETHIONINE CHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q59I6H55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Identity of Vitamin U: A Technical Guide to DL-Methionine Methylsulfonium Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound colloquially known as "Vitamin U" is chemically identified as Methionine Methylsulfonium Chloride. It is not a true vitamin but a derivative of the amino acid methionine.[1][2] The term "Vitamin U" was coined in the 1950s by Dr. Garnett Cheney, who identified it as an anti-ulcerogenic factor found in raw cabbage juice.[1] This guide elucidates the chemical identity of DL-Methionine Methylsulfonium Chloride, confirming its synonymity with Vitamin U, and provides a comprehensive overview of its biological activities, supported by experimental data and detailed protocols. The focus is on its gastroprotective effects, its role in lipid metabolism, and its influence on key cellular signaling pathways.

Chemical Identity and Nomenclature

This compound is the racemic mixture of S-Methylmethionine (SMM). The biologically active form is the L-enantiomer, L-Methionine-S-methyl sulfonium (B1226848) chloride, which is what is typically referred to as Vitamin U in biological and therapeutic contexts.[3][4]

Key Identifiers:

| Identifier | This compound (Racemic Mixture) | L-Methionine-S-methyl Sulfonium Chloride (L-enantiomer) |

| Synonyms | Vitamin U Chloride, (3-Amino-3-carboxypropyl)dimethylsulfonium Chloride, MMSC[5][6][7] | Vitamin U, S-Methylmethionine (SMM), Cabagin, Ardesyl[2][3][4] |

| CAS Number | 3493-12-7[5][6][7][8] | 1115-84-0[3][4][9] |

| Molecular Formula | C₆H₁₄ClNO₂S[3][5][6] | C₆H₁₄ClNO₂S[3][4] |

| Molecular Weight | 199.70 g/mol [6][8] | 199.7 g/mol [3][4] |

| Chemical Structure |  |  |

Biological Activity and Therapeutic Potential

Research spanning from the mid-20th century to the present day has explored the therapeutic applications of Vitamin U, primarily focusing on its cytoprotective and metabolic regulatory functions.

Gastrointestinal Protection

The original research by Garnett Cheney demonstrated the efficacy of Vitamin U (administered as cabbage juice) in accelerating the healing of peptic ulcers.[10][11][12] More recent studies have corroborated these gastroprotective effects in the context of chronic gastritis.

Table 2.1: Summary of Clinical Data on Gastrointestinal Applications

| Study Focus | Subject Group | Intervention | Key Quantitative Outcomes | Reference |

| Peptic Ulcer | 100 patients with peptic ulcers | 1 quart of fresh cabbage juice daily | Average healing time for duodenal ulcers: 10.4 days (vs. 37 days for standard therapy). Average healing time for gastric ulcers: 7.3 days (vs. 42 days for standard therapy).[10] | Cheney G. (1952) |

| Chronic Gastritis | 37 patients (35-60 years) with chronic gastritis | 300 mg/day S-methylmethionine | Statistically significant decrease in total GSRS score from 15 to 9 by month 3, and to 5.5 by month 6 (p<0.05). Significant improvements in SF-36 scores for physical functioning, pain, and social functioning by month 3.[13][14] | Drozdov V.N., et al. (2023) |

Regulation of Adipocyte Differentiation

In vitro studies have shown that Vitamin U can inhibit the differentiation of pre-adipocytes into mature fat cells. This suggests a potential role in modulating lipid metabolism and addressing obesity-related metabolic disorders. The mechanism appears to involve the upregulation of AMP-activated protein kinase (AMPK) activity and the downregulation of key adipogenic transcription factors.

Table 2.2: In Vitro Data on Adipocyte Differentiation (3T3-L1 cells)

| Concentration of Vitamin U | Effect on Triglyceride (TG) Levels | Effect on Adipogenic Markers (PPAR-γ, C/EBP-α) | Effect on AMPK Activity | Reference |

| 10 - 100 mM | Gradual, concentration-dependent decrease | Concentration-dependent decrease | Significant, concentration-dependent increase | Park, H. Y., et al. |

Key Signaling Pathways

Methionine-Homocysteine Metabolism

S-Methylmethionine (Vitamin U) is a derivative of methionine and is involved in the methionine-homocysteine cycle. This cycle is crucial for providing methyl groups for numerous methylation reactions via S-adenosylmethionine (SAM), a universal methyl donor. Homocysteine is metabolized through two main pathways: remethylation back to methionine and transsulfuration to cysteine. SAM plays a key regulatory role, activating the transsulfuration pathway and inhibiting a key enzyme in the remethylation pathway.[15] This positions Vitamin U within the central framework of cellular methylation and sulfur amino acid metabolism.

Inhibition of Adipogenesis

Vitamin U inhibits adipocyte differentiation by activating AMPK, a key energy sensor in cells. Activated AMPK then phosphorylates and inhibits downstream targets that promote fat storage. Concurrently, Vitamin U leads to the downregulation of peroxisome proliferator-activated receptor γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBP-α), which are master transcriptional regulators required for the development of mature fat cells.

Experimental Protocols

In Vitro Adipocyte Differentiation of 3T3-L1 Cells

This protocol is adapted from standard methods for inducing adipogenesis in the 3T3-L1 murine preadipocyte cell line.[5][6]

-

Cell Culture and Seeding:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum at 37°C and 10% CO₂.

-

Seed cells in 6-well plates at a density of ~10,000 cells/well and allow them to grow to 100% confluency. Maintain for an additional 48 hours post-confluency.

-

-

Differentiation Induction (Day 0):

-

Replace the growth medium with differentiation medium (DMEM + 10% FBS) supplemented with the MDI cocktail:

-

0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

-

1 µM Dexamethasone

-

10 µg/mL Insulin

-

-

For experimental groups, add Vitamin U (S-methylmethionine sulfonium chloride) to the MDI medium at final concentrations of 10, 50, 70, 90, and 100 mM.

-

-

Maturation (Day 2 onwards):

-

After 48 hours, replace the MDI medium with DMEM + 10% FBS containing only 10 µg/mL insulin.

-

Refresh this insulin-containing medium every 2 days. Full differentiation with visible lipid droplets is typically achieved by day 8-12.

-

-

Assessment of Differentiation (Oil Red O Staining):

-

Wash differentiated cells twice with PBS.

-

Fix cells with 10% formaldehyde (B43269) for 1 hour at room temperature.

-

Wash cells three times with distilled water and stain with a working solution of Oil Red O (0.35g in 100 mL isopropanol (B130326), diluted 6:4 with water) for 1-2 hours.

-

Wash extensively with water to remove unbound dye.

-

Elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-510 nm for quantification.

-

Ethanol-Induced Gastric Ulcer Model in Rats

This is a standard preclinical model for evaluating gastroprotective agents.[16][17][18][19]

-

Animal Preparation:

-

Use male Wistar rats (or similar strain), weighing approximately 180-220g.

-

Fast the animals for 24 hours prior to the experiment, with free access to water.

-

-

Dosing:

-

Divide animals into groups: Normal Control, Ulcer Control (Ethanol only), Positive Control (e.g., Omeprazole 20 mg/kg), and Experimental Groups (Vitamin U at various doses).

-

Administer the test compounds (or vehicle) orally via gavage.

-

-

Ulcer Induction:

-

One hour after administration of the test compounds, orally administer 1.0 mL/200g body weight of absolute ethanol (B145695) to all groups except the Normal Control.

-

-

Evaluation:

-

Sacrifice the animals 1-1.5 hours after ethanol administration.

-

Excise the stomachs, open them along the greater curvature, and rinse with saline.

-

Examine the gastric mucosa for lesions using a magnifying lens.

-

Calculate the Ulcer Index (UI) based on the number and severity of lesions. The percentage of protection can be calculated relative to the Ulcer Control group.

-

Assessment in Human Chronic Gastritis Trial

This outlines the methodology for assessing symptoms and quality of life in human subjects.[13][14]

-

Patient Population:

-

Recruit patients aged 35-60 with a confirmed diagnosis of chronic gastritis.

-

-

Intervention:

-

Administer 300 mg of S-methylmethionine per day for a period of 6 months.

-

-

Assessment Instruments:

-

Gastrointestinal Symptom Rating Scale (GSRS): A 15-item questionnaire assessing five symptom clusters (reflux, abdominal pain, indigestion, diarrhea, constipation) on a 7-point Likert scale, where 1 indicates no discomfort and 7 indicates very severe discomfort.[2][7][20][21][22]

-

SF-36 Health Survey: A 36-item survey measuring health-related quality of life across eight domains (e.g., physical functioning, bodily pain, social functioning, mental health).[1][9][12][23]

-

-

Data Collection:

-

Administer both questionnaires at baseline, at 3 months, and at the end of the 6-month study period to track changes in symptom severity and quality of life.

-

References

- 1. czresearch.com [czresearch.com]

- 2. Reliability and validity of the Gastrointestinal Symptom Rating Scale (GSRS) and Quality of Life in Reflux and Dyspepsia (QOLRAD) questionnaire in dyspepsia: A six-country study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]

- 7. Gastrointestinal Symptom Rating Scale (GSRS) | Optimize Gut Health Now — HP3 [hp-3.co.uk]

- 8. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SF-36 - Wikipedia [en.wikipedia.org]

- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phytojournal.com [phytojournal.com]

- 19. Ethanol-induced ulcer model: Significance and symbolism [wisdomlib.org]

- 20. PRO - Gastrointestinal [astrazeneca.com]

- 21. medicalalgorithms.com [medicalalgorithms.com]

- 22. rtihs.org [rtihs.org]

- 23. physiotutors.com [physiotutors.com]

Unveiling the Natural Reserves: A Technical Guide to DL-Methionine Methylsulfonium Chloride (Vitamin U) for Scientific Research

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, quantification, and biological pathways of DL-Methionine methylsulfonium chloride (S-methylmethionine or Vitamin U).

This whitepaper serves as an in-depth resource for the scientific community, providing a thorough examination of this compound (SMM), a compound of growing interest for its therapeutic potential, particularly in gastrointestinal health. This document outlines the primary natural sources of SMM, presents detailed methodologies for its extraction and quantification, and elucidates key signaling pathways associated with its biological activity.

Natural Abundance of S-Methylmethionine (SMM)

S-methylmethionine is predominantly found in a variety of plant-based sources, with cruciferous vegetables being particularly rich in this compound. Quantitative analysis reveals significant concentrations in vegetables commonly included in the human diet. The data presented below, compiled from various scientific studies, highlights the diverse natural reservoirs of SMM available for research and potential therapeutic applications.

| Natural Source | SMM Concentration (mg/100g fresh weight unless otherwise specified) | Reference |

| Cruciferous Vegetables | ||

| Cabbage (White) | 1.4 - 23.3 | [1] |

| Cabbage (Red) | 0.8 - 10.9 | [1] |

| Broccoli | 1.3 - 18.9 (dry weight) | [1][2] |

| Kale | 23.4 (dry weight) | [2] |

| Brussels Sprouts | 0.6 - 5.8 | [1] |

| Cauliflower | 0.4 - 3.1 | [1] |

| Kohlrabi | 0.9 - 8.1 | [1] |

| Leaf Mustard | 19.6 (dry weight) | [2] |

| Other Vegetables | ||

| Spinach | 45.2 (dry weight) | [2] |

| Asparagus | 18.7 (dry weight) | [2] |

| Tomatoes | 0.28 (fresh weight) | [3] |

| Celery | 17.6 (fresh weight) | [3] |

| Turnip (Leaves) | 8.5 (dry weight) | [2] |

| Pak-choi | 34.3 (dry weight) | [2] |

| Other Sources | ||

| Green Tea (Gyokuro, fresh) | 15.7 - 24.5 | |

| Green Tea (Sen-cha, fresh) | 7.0 - 10.3 |

Experimental Protocols for SMM Quantification

Accurate quantification of SMM in natural sources is crucial for research and development. Several analytical techniques have been established, each with its own advantages in terms of sensitivity, specificity, and accessibility. Below are detailed methodologies for three commonly employed methods.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is widely used for the quantification of amino acids and their derivatives.

a. Sample Extraction:

-

Homogenize 10g of the plant sample with 50 mL of 5% trichloroacetic acid (TCA).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.45 µm membrane filter.

b. Derivatization:

-

To 100 µL of the filtered extract, add 100 µL of a dabsyl chloride solution (1 mg/mL in acetone).

-

Add 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Incubate the mixture at 70°C for 10 minutes in a water bath.

-

Stop the reaction by adding 700 µL of a solution containing 50 mM sodium phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) (1:1, v/v).

c. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (50 mM sodium phosphate buffer, pH 7.0) and solvent B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 436 nm.

-

Quantification: Compare the peak area of the dabsylated SMM in the sample to a standard curve generated with known concentrations of SMM.

Gas Chromatography (GC) with Flame Photometric Detection (FPD)

This method is suitable for volatile sulfur compounds and can be adapted for SMM analysis.

a. Sample Preparation and Derivatization:

-

Homogenize 5g of the plant sample in 20 mL of distilled water.

-

Centrifuge the homogenate and collect the supernatant.

-

To 1 mL of the supernatant, add 1 mL of a 5 M NaOH solution.

-

Heat the mixture in a sealed vial at 60°C for 10 minutes to induce the thermal degradation of SMM to dimethyl sulfide (B99878) (DMS).

b. Headspace GC-FPD Analysis:

-

Column: A capillary column suitable for volatile sulfur compounds (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 200°C.

-

Oven Temperature Program: Start at 40°C for 5 minutes, then ramp to 220°C at 10°C/min.

-

Detector: Flame Photometric Detector (FPD) with a sulfur filter.

-

Quantification: Correlate the peak area of DMS to the initial SMM concentration using a standard curve prepared from SMM standards subjected to the same degradation process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Stable Isotope Dilution Assay (SIDA)

This is a highly sensitive and specific method for the accurate quantification of SMM.

a. Sample Extraction and Isotope Spiking:

-

Weigh 1g of the homogenized plant sample.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₃]-S-methylmethionine).

-

Extract with 10 mL of a methanol/water mixture (80:20, v/v).

-

Vortex and centrifuge the sample.

-

Collect the supernatant for analysis.

b. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 or HILIC column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native SMM and the isotope-labeled internal standard.

-

Quantification: Calculate the concentration of SMM based on the ratio of the peak areas of the native SMM to the internal standard.

Signaling Pathways and Biological Activities

SMM has been shown to exert its biological effects through various molecular pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the development of targeted therapeutic strategies.

Biosynthesis of S-Methylmethionine in Plants

In plants, SMM is synthesized from the essential amino acid methionine through the S-methylmethionine cycle. This cycle plays a crucial role in sulfur metabolism and the transport of methyl groups.

Gastrointestinal Protection and Ulcer Healing

SMM is renowned for its gastroprotective effects, which are attributed to its ability to enhance the mucosal barrier, increase mucus production, and reduce inflammation. While the precise signaling cascade is still under investigation, it is believed to involve the modulation of inflammatory mediators and the promotion of cellular repair mechanisms.

Wound Healing via ERK1/2 Signaling Pathway

Recent studies have demonstrated that SMM can accelerate wound healing by activating dermal fibroblasts. This process is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, a key regulator of cell proliferation and migration.[4]

Conclusion

This technical guide provides a foundational understanding of this compound from its natural origins to its molecular mechanisms of action. The presented data and protocols are intended to support and facilitate further research into the therapeutic potential of this promising compound. The continued investigation into SMM's role in cellular processes will undoubtedly unveil new avenues for drug development and clinical applications.

References

- 1. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 3. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accelerated wound healing by S-methylmethionine sulfonium: evidence of dermal fibroblast activation via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-Methionine Methylsulfonium Chloride as a Methyl Donor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methionine methylsulfonium chloride (MMSC), also known as S-methylmethionine (SMM) or Vitamin U, is a naturally occurring derivative of the amino acid methionine. While historically recognized for its gastroprotective properties, MMSC's crucial role as a methyl donor in various biochemical pathways is of significant interest to the scientific community. This technical guide provides an in-depth analysis of MMSC's function as a methyl donor, detailing its involvement in one-carbon metabolism, the enzymatic reactions it participates in, and its relationship with the primary cellular methyl donor, S-adenosylmethionine (SAM). This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biochemical pathways and workflows.

Introduction to this compound (MMSC)

MMSC is a sulfonium (B1226848) compound biosynthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.[1] It is particularly abundant in certain plants, such as cabbage and tomatoes.[2] The positively charged sulfur atom in MMSC makes the attached methyl groups labile and available for transfer to various acceptor molecules, establishing its role as a methyl donor.

MMSC in One-Carbon Metabolism

One-carbon metabolism is a network of interconnected biochemical pathways essential for the synthesis of nucleotides, amino acids, and for the methylation of DNA, RNA, proteins, and lipids.[3] The primary currency of this network is the methyl group (-CH3), and the universal methyl donor is S-adenosylmethionine (SAM).[3][4] MMSC participates in this intricate network by providing a methyl group for the remethylation of homocysteine to methionine, a critical step in the methionine cycle.[5][6]

The Methionine Cycle and the Role of MMSC

The methionine cycle is a fundamental pathway that regenerates methionine and ensures a continuous supply of SAM for methylation reactions.[7] A key reaction in this cycle is the conversion of homocysteine back to methionine. While this is primarily accomplished by methionine synthase using a methyl group derived from the folate cycle, an alternative pathway involving betaine-homocysteine S-methyltransferase (BHMT) also exists.[8]

A second isoform of this enzyme, betaine-homocysteine S-methyltransferase-2 (BHMT-2), has been identified and shown to specifically utilize S-methylmethionine as its methyl donor for the methylation of homocysteine.[5][6] This reaction yields two molecules of methionine from one molecule of MMSC and one molecule of homocysteine.[9]

Quantitative Data on MMSC as a Methyl Donor

The efficiency of MMSC as a methyl donor is primarily understood through the kinetic parameters of the enzymes that utilize it as a substrate, particularly BHMT-2.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human BHMT | Betaine | - | - | - | [1][10] |

| S-Methylmethionine | - | - | - | [1][10] | |

| Human BHMT-2 | S-Methylmethionine | 0.94 | 0.23 | 245 | [1][10] |

| S-Adenosylmethionine | - | - | - | [1][10] |

Note: The table above summarizes key kinetic parameters. The catalytic efficiency (kcat/Km) of human BHMT-2 for S-methylmethionine highlights its proficiency as a substrate.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships involving MMSC as a methyl donor.

Experimental Protocols

Quantification of S-Methylmethionine in Biological Samples by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of S-methylmethionine in plasma or tissue homogenates.

5.1.1. Materials and Reagents

-

S-Methylmethionine chloride standard

-

Stable isotope-labeled internal standard (e.g., d3-S-methylmethionine)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

0.22 µm syringe filters

-

LC-MS/MS system with an ESI source

5.1.2. Sample Preparation

-

To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution (concentration to be optimized based on expected sample concentrations).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

5.1.3. LC-MS/MS Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 95% B over 5-10 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

S-Methylmethionine: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard).

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard).

-

-

-

Data Analysis: Quantify SMM by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the SMM standard.

References

- 1. Flowchart Creation [developer.mantidproject.org]

- 2. Ratio of S-adenosylmethionine to S-adenosylhomocysteine as a sensitive indicator of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 4. medium.com [medium.com]

- 5. Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sketchviz.com [sketchviz.com]

- 8. researchgate.net [researchgate.net]

- 9. dspace.cuni.cz [dspace.cuni.cz]

- 10. Making pretty diagrams with GraphViz [steveliles.github.io]

An In-depth Technical Guide to the Biochemical Properties of S-methylmethionine Sulfonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-methylmethionine sulfonium (B1226848) (SMMS), colloquially known as Vitamin U, is a naturally occurring derivative of the amino acid methionine.[1][2] Predominantly found in plant sources, particularly those of the Brassica genus, SMMS has garnered significant interest for its therapeutic properties, including its well-documented anti-ulcerogenic effects.[2][3][4] This technical guide provides a comprehensive overview of the core biochemical properties of SMMS, with a focus on its chemical characteristics, metabolic pathways, and physiological roles. Detailed experimental protocols for key analytical methods and structured quantitative data are presented to facilitate further research and development. Additionally, key signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations.

Chemical and Physical Properties

S-methylmethionine sulfonium is a positively charged sulfonium compound. Its chemical identity and physical characteristics are summarized in the table below. The chloride salt of SMMS is a common form used in research and supplements.[5][6] It is a white crystalline powder, soluble in water and alcohol.[6][7]

| Property | Value | Reference |

| IUPAC Name | --INVALID-LINK--sulfonium | [1] |

| Other Names | S-Methyl-L-methionine, Vitamin U, MMSC | [1][3][5] |

| Chemical Formula | C₆H₁₄NO₂S⁺ | [1] |

| Molar Mass | 164.243 g/mol | [1] |

| Melting Point | 134 °C (273 °F; 407 K) (chloride salt, decomposes) | [1] |

| Solubility | Soluble in water and alcohol | [6][7] |

| Appearance | White to off-white solid/powder | [5][6][7] |

| CAS Number | 1115-84-0 (L-form chloride) | [8] |

Biosynthesis and Metabolism

The biochemical journey of S-methylmethionine sulfonium begins with its synthesis from L-methionine and S-adenosylmethionine (SAM), a reaction catalyzed by the enzyme methionine S-methyltransferase.[1] SMMS then plays a crucial role as an intermediate in various metabolic pathways.[1]

Two primary metabolic fates of SMMS have been identified in animals:

-

Remethylation of Homocysteine: SMMS serves as a methyl group donor for the conversion of homocysteine back to methionine.[5] This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase 2 (BHMT2).[9]

-

Enzymatic Hydrolysis: SMMS can be hydrolyzed to produce dimethylsulfide and homoserine.[5]

The metabolism of SMMS is particularly active in the liver and kidneys.[5]

Figure 1: Biosynthesis and major metabolic pathways of S-methylmethionine sulfonium.

Quantitative Data

Concentration in Plant Sources

S-methylmethionine sulfonium is abundant in a variety of plant-based foods. The concentrations can vary significantly depending on the plant species and preparation methods.

| Plant Source | Concentration (mg/kg or mg/100g) | Reference |

| Cabbage | 53-104 mg/100g | [10] |

| Celery | 176 mg/kg | [11] |

| Kohlrabi | 81-110 mg/100g | [10] |

| Leeks | 66-75 mg/100g | [10] |

| Tomatoes (fresh) | 2.8 mg/kg | [11] |

| Turnip | 51-72 mg/100g | [10] |

Enzyme Kinetics

The kinetic properties of the enzymes involved in SMMS metabolism are crucial for understanding its physiological effects.

| Enzyme | Substrate | Km | Vmax | Reference |

| Betaine-homocysteine S-methyltransferase 2 (BHMT2) | S-methylmethionine | 0.94 mM | Not Reported | [12] |

| Methionine S-methyltransferase | S-adenosyl-L-methionine | 8.62 µM | Not Reported | [5] |

| Methionine S-methyltransferase | L-methionine | Not Reported | Not Reported |

Physiological Roles and Signaling Pathways

S-methylmethionine sulfonium exerts a range of physiological effects, many of which are linked to specific cellular signaling pathways.

Wound Healing and Fibroblast Activation

SMMS has been shown to accelerate wound healing by promoting the proliferation and migration of human dermal fibroblasts.[7] This effect is mediated through the activation of the ERK1/2 signaling pathway.[7]

Figure 2: Signaling pathway of SMMS in promoting wound healing.

Adipocyte Differentiation

SMMS has an inhibitory effect on the differentiation of pre-adipocyte cell lines.[13] This is achieved through the downregulation of adipogenic factors and the upregulation of AMP-activated protein kinase (AMPK) activity.[13]

Figure 3: SMMS-mediated inhibition of adipocyte differentiation.

Experimental Protocols

Quantification of S-methylmethionine sulfonium by LC-MS/MS

This protocol outlines a stable isotope dilution assay for the quantification of SMMS in biological samples, adapted from established methods.[11][14]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 4. assaygenie.com [assaygenie.com]

- 5. The kinetic mechanism of S-adenosyl-L-methionine: glutamylmethyltransferase from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.7. Na, K-ATPase activity assay [bio-protocol.org]

- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structure of DL-Methionine Methylsulfonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of DL-Methionine methylsulfonium chloride, a compound of interest in various scientific and therapeutic fields. This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations to illustrate the core chemical principles.

Introduction

This compound (MMSC), often referred to as Vitamin U, is a water-soluble derivative of the essential amino acid methionine. It is characterized by the presence of a positively charged sulfur atom, forming a sulfonium (B1226848) salt. This reactive center is key to its chemical properties and biological activities. MMSC is found naturally in a variety of plants and has garnered attention for its potential therapeutic applications, including the protection of gastric mucosa. This guide will delve into the chemical synthesis of its racemic form (DL-MMSC) and provide a detailed analysis of its molecular structure.

Synthesis of this compound

The primary and most direct industrial method for synthesizing this compound is through the methylation of DL-methionine. This process involves the reaction of DL-methionine with a methylating agent, typically methyl chloride, under controlled conditions of temperature and pressure.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the sulfur atom of the methionine side chain acts as the nucleophile, attacking the methyl group of the methylating agent.

Figure 1: Synthesis of this compound

A schematic representation of the synthesis of this compound from DL-methionine and methyl chloride.

Experimental Protocol

The following protocol is based on established industrial manufacturing processes.

Materials:

-

DL-Methionine (298 g)

-

Deionized Water (2000 ml)

-

Methyl Chloride (151.1 g)

-

Activated Charcoal (0.2% of the residue weight)

-

Methanol (B129727) (2 L)

Procedure:

-

A 3 L autoclave made from V4-a steel is charged with 298 g of DL-methionine and 2000 ml of water.

-

The autoclave is sealed, and 151.1 g of methyl chloride is introduced.

-

The mixture is heated to a temperature of 50-55°C with stirring for 8 hours. The pressure inside the vessel will rise to 12-13 atmospheres.

-

After the reaction period, the autoclave is cooled, and any excess methyl chloride is evaporated.

-

The resulting slightly yellow solution is mixed with 0.2% activated charcoal and filtered.

-

The water is evaporated from the filtrate under vacuum at a temperature of 45-55°C, yielding an almost colorless syrup.

-

Two liters of methanol are poured into the syrup, which is then cooled to -5° to -10°C to induce crystallization of the this compound.

-

The crystallized product is filtered off.

Yield and Purity

This synthesis method has been reported to produce a high yield of the desired product.

| Parameter | Value |

| Yield | 340 g (85.3%) |

| Purity | 99.5% (by TLC) |

Table 1: Reported yield and purity of the synthesized this compound.

Chemical Structure and Properties

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques and X-ray crystallography.

Molecular Structure

The molecule consists of a central, positively charged sulfur atom bonded to two methyl groups and the carbon chain of the methionine backbone. The positive charge is balanced by a chloride anion.

Figure 2: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C6H14ClNO2S |

| Molecular Weight | 199.70 g/mol |

| CAS Number | 3493-12-7 |

| Appearance | White to off-white solid |

| Melting Point | 134-140 °C (decomposes) |

| Solubility | Soluble in water |

Table 2: Physical and chemical properties of this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two S-methyl groups, the methylene (B1212753) protons of the ethyl chain, and the alpha-amino acid proton.

-

¹³C NMR: The carbon NMR would display distinct signals for the two S-methyl carbons, the methylene carbons, the alpha-carbon, and the carboxyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and C-H stretching of the alkyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion corresponding to the cation (C6H14NO2S⁺) at m/z 164.

Crystallographic Data

The crystal structure of the pure L-enantiomer, S-Methyl-L-methionine chloride hydrochloride, has been determined by X-ray diffraction.[1] While this is not the racemic DL-form, it provides the most accurate available data on the molecular geometry and packing.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 9.500(8) Å |

| b | 7.223(6) Å |

| c | 8.884(7) Å |

| β | 114.9(2)° |

| Z | 2 |

| Mean C-S bond | 1.79 Å |

| Mean C-S-C angle | 102.1° |

Table 3: Crystallographic data for S-Methyl-L-methionine chloride hydrochloride.[1]

The sulfonium group exhibits a pyramidal geometry. The crystal packing is stabilized by electrostatic interactions, hydrogen bonding, and van der Waals forces.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characteristics of this compound. The synthesis via methylation of DL-methionine is a well-established and high-yielding process. The structure has been confirmed by various spectroscopic methods, and detailed geometric parameters are available from the X-ray crystallographic study of its L-enantiomer. This information is crucial for researchers and professionals working with this compound in drug development and other scientific applications. Further research to obtain detailed, assigned spectroscopic data for the DL-form would be a valuable addition to the existing body of knowledge.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of DL-Methionine Methylsulfonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine methylsulfonium chloride, often referred to as S-methylmethionine (SMM) or Vitamin U, is a derivative of the essential amino acid methionine. Found in various plant sources, it has garnered interest for its potential therapeutic effects, including gastroprotective and antioxidant properties.[1] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound, intended to serve as a resource for researchers and professionals in the field of drug development and cellular biology.

Cellular Uptake of this compound

The entry of SMM into cells is a critical first step for its metabolic utilization. While specific transporters for SMM in mammalian cells have not been fully characterized, studies in other organisms and on related compounds provide valuable insights into the potential mechanisms.

In microorganisms, specific permeases for SMM have been identified. In Escherichia coli, the ykfD gene product, renamed mmuP, is believed to function as an S-methylmethionine permease.[2][3][4][5] Similarly, in Saccharomyces cerevisiae, the MMP1 gene encodes for an S-methyl-methionine permease involved in its uptake.

In mammalian systems, the transport of SMM is likely mediated by amino acid transporters. Studies on methionine uptake have identified several transport systems, including System L and ASC-like transporters, which are sodium-dependent and facilitative. While no direct kinetic data (Km and Vmax) for SMM-specific transporters in mammalian cells is readily available in the literature, it is plausible that SMM utilizes one or more of these existing amino acid transport systems. The transcellular transport of the related molecule S-adenosylmethionine (SAM) across Caco-2 cell monolayers has been shown to be primarily paracellular, suggesting that for epithelial barriers, this might also be a route for SMM uptake.

Metabolism of this compound

Once inside the cell, SMM is actively metabolized through several key pathways. The biotransformation of SMM primarily occurs in the liver, kidneys, and digestive tract.[6] The two main metabolic fates of SMM are:

-

Methyl Group Transfer to Homocysteine: SMM serves as a methyl donor for the methylation of homocysteine, a reaction that synthesizes methionine. This pathway is a crucial part of the methionine cycle.

-

Enzymatic Hydrolysis: SMM can be hydrolyzed to produce dimethyl sulfide (B99878) (DMS) and homoserine.[6][7]

The relative contribution of these pathways can vary depending on the tissue and organism. For instance, in the digestive tract of rats, only the hydrolytic activity has been observed.[6]

Signaling Pathways Influenced by this compound

The metabolic products of SMM, particularly its role in replenishing the methionine pool and influencing the levels of S-adenosylmethionine (SAM), have significant implications for cellular signaling.

mTORC1 Signaling Pathway

Methionine metabolism is intricately linked to the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. The cellular sensor for SAM, known as SAMTOR, directly binds to SAM. When SAM levels are high, the SAMTOR-GATOR1 complex is disrupted, leading to the activation of mTORC1. Conversely, low SAM levels promote the association of SAMTOR with GATOR1, inhibiting mTORC1 signaling. Given that SMM metabolism contributes to the cellular methionine and subsequently SAM pools, it can indirectly influence mTORC1 activity through this sensing mechanism.

PPAR Signaling Pathway

Studies in mice have suggested that SMM administration can regulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway. In high-fat diet-fed mice, SMM supplementation was shown to alter the expression of hepatic genes, with the PPAR signaling pathway being one of the regulated canonical pathways. PPARs are nuclear receptors that play crucial roles in lipid metabolism and adipocyte differentiation. While the direct molecular mechanism of how SMM or its metabolites interact with and regulate the PPAR pathway is not yet fully elucidated, it is hypothesized that the metabolic shifts induced by SMM, such as alterations in the SAM/SAH ratio and subsequent epigenetic modifications, may influence the expression or activity of PPARs and their target genes.

Quantitative Data

Quantitative data on the cellular uptake and metabolism of SMM in mammalian systems is limited. The following table summarizes available data, primarily from non-mammalian systems or on related compounds, which may serve as a reference for future studies.

| Parameter | Organism/Cell Line | Value | Reference |

| Transporter Kinetics | |||

| Apparent Km (Methionine) | Rat Brain Astrocytes | 1.3 µM | [8] |

| Apparent Vmax (Methionine) | Rat Brain Astrocytes | 182 pmol/min/mg protein | [8] |

| Metabolic Flux | |||

| Transmethylation & Propylamine Transfer Flux (from Methionine) | Human Fibrosarcoma Cell Line | ~15% of net methionine uptake | [9][10][11] |

Experimental Protocols

Detailed, standardized protocols for studying SMM uptake and metabolism are not widely published. The following sections provide generalized methodologies adapted from studies on methionine and other amino acids, which can be tailored for SMM-specific research.

Protocol 1: Radiolabeled SMM Uptake Assay

This protocol describes a method to measure the cellular uptake of SMM using a radiolabeled form (e.g., [35S]-SMM or [3H]-SMM).

Materials:

-

Cultured mammalian cells (e.g., hepatocytes, intestinal epithelial cells)

-

Radiolabeled SMM ([35S]-SMM or [3H]-SMM)

-

Unlabeled SMM

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to a confluent monolayer.

-

Preparation: On the day of the experiment, wash the cells twice with pre-warmed uptake buffer.

-

Initiation of Uptake: Add uptake buffer containing a known concentration of radiolabeled SMM to each well. For competition assays, include varying concentrations of unlabeled SMM.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the time course of uptake.

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.

-

Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. For kinetic analysis, perform the assay with a range of SMM concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: LC-MS/MS Quantification of SMM and its Metabolites

This protocol outlines a method for the sensitive and specific quantification of SMM and its primary metabolites, dimethyl sulfide (DMS) and homoserine, in cell lysates or biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., deuterated SMM, DMS, and homoserine)

-

Extraction solvent (e.g., methanol/acetonitrile/water mixture)

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

Procedure:

-

Sample Preparation: Homogenize cell or tissue samples in ice-cold extraction solvent containing internal standards.

-

Protein Precipitation: Centrifuge the homogenate to precipitate proteins.

-

Supernatant Collection: Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using an appropriate chromatographic method.

-

Detect and quantify SMM, DMS, and homoserine using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

-

-

Data Analysis: Construct calibration curves using known concentrations of analytical standards. Calculate the concentrations of SMM and its metabolites in the samples by comparing their peak areas to those of the internal standards and the calibration curves.

Conclusion and Future Directions

The cellular uptake and metabolism of this compound are complex processes with significant implications for cellular function and signaling. While our understanding has advanced, particularly regarding its metabolic pathways and indirect influence on major signaling networks like mTORC1, several key areas require further investigation. A critical next step is the definitive identification and characterization of specific mammalian transporters for SMM, including the determination of their kinetic parameters. Furthermore, quantitative metabolic flux analysis will be essential to delineate the dynamic distribution of SMM through its various metabolic fates under different physiological and pathological conditions. Elucidating the direct molecular interactions between SMM or its metabolites and signaling molecules, such as PPARs, will also be crucial for a complete understanding of its biological roles. The methodologies and information presented in this guide provide a solid foundation for researchers to address these and other important questions in this evolving field.

References

- 1. Loss of Hepatocyte-Specific PPARγ Expression Ameliorates Early Events of Steatohepatitis in Mice Fed the Methionine and Choline-Deficient Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-methylmethionine metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-Methylmethionine Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Potassium modulation of methionine uptake in astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Characterization of Uptake Mechanism of L-[methyl-3H]-methionine in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to DL-Methionine Methylsulfonium Chloride: History, Discovery, and Scientific Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Discovery of a "Vitamin"

DL-Methionine methylsulfonium chloride, a derivative of the essential amino acid methionine, first came to scientific prominence not under its formal chemical name, but as "Vitamin U". This term was coined in the early 1950s by Dr. Garnett Cheney of Stanford University School of Medicine.[1][2] Through his research on cabbage juice, Dr. Cheney identified a compound that demonstrated significant efficacy in healing peptic ulcers, leading him to designate it "U" for "ulcer".[1][2]

Despite its name, it is not a true vitamin in the classical sense, as it is not an essential nutrient required in small amounts for normal physiological function.[1][3] The active compound was identified as S-methylmethionine (SMM), with this compound (MMSC) being its synthetic, racemic form.[3] This compound is naturally present in a variety of plant sources, particularly cruciferous vegetables such as cabbage, broccoli, kale, and Brussels sprouts, as well as asparagus, celery, and tomatoes.[3][4][5] Its initial discovery and the compelling anecdotal and early clinical evidence of its anti-ulcer properties paved the way for decades of research into its biochemical and therapeutic potential.

Chemical and Physical Properties

This compound is a white, crystalline, and hygroscopic solid.[5][6] Its key chemical and physical characteristics are summarized below for reference.

| Property | Value | References |

| IUPAC Name | (3-amino-3-carboxypropyl)-dimethylsulfanium chloride | [7] |

| Synonyms | Vitamin U, S-Methylmethionine, MMSC | [1][5] |

| CAS Number | 3493-12-7 | [6] |

| Molecular Formula | C₆H₁₄ClNO₂S | [5][6][7] |

| Molecular Weight | 199.70 g/mol | [6][7] |

| Appearance | Colorless to white crystalline powder/solid | [5][6] |

| Melting Point | 139-140 °C (decomposes) | [8][9] |

| Solubility in Water | 100 mg/mL, clear, colorless | |

| pH (aqueous solution) | 4.0 - 5.5 | [9] |

| Purity (Assay) | ≥97.0% to ≥98.0% | [6] |

Key Experimental Protocols

This section details the methodologies for the synthesis and quantification of this compound as cited in the literature.

Synthesis of this compound

This protocol is based on the reaction of DL-methionine with methyl chloride under pressure.[5][10]

Materials:

-

DL-Methionine

-

Methyl chloride

-

Deionized water

-

Activated charcoal

-

Pressure-resistant autoclave (e.g., V4-a steel)

Procedure:

-

Reaction Setup: Suspend 298 g of DL-methionine in 2000 mL of water within a 3 L pressure-resistant autoclave.

-

Methylation: Introduce 151.1 g of methyl chloride into the sealed vessel.

-

Reaction Conditions: Heat the mixture to a temperature of 50-55°C while stirring. Maintain this temperature for 8 hours. The internal pressure will rise to approximately 12-13 atmospheres.[5]

-

Cooling and Depressurization: After the reaction period, cool the vessel to 15-20°C and carefully vent the excess, unreacted methyl chloride.

-

Decolorization: To the resulting slightly yellow residue, add 0.2% activated charcoal and stir to decolorize the solution.

-

Filtration: Filter the mixture to remove the activated charcoal.

-

Solvent Removal: Evaporate the water from the filtrate under vacuum at a temperature of 45-55°C to yield a nearly colorless syrup.

-

Crystallization: Add 2 L of methanol to the syrup and cool the mixture to between -5°C and -10°C to induce crystallization of the product.[5]

-

Isolation and Yield: Filter the crystalline solid from the cold methanol. This process yields approximately 340 g (85.3% theoretical yield) of this compound with a purity of around 99.5%.[5]

Quantification in Plant Material via Gas Chromatography

This method quantifies S-methylmethionine by converting it to dimethyl sulfide (B99878) (DMS), which is then measured.[11]

Materials:

-

Plant sample

-

Alkaline medium (e.g., NaOH solution)

-

Inert gas (Nitrogen)

-

Carbon tetrachloride (as internal standard)

-

Gas chromatograph with a suitable detector

Procedure:

-

Sample Preparation: Homogenize the plant material.

-

Alkaline Decomposition: Place a known quantity of the homogenate in a reaction vessel. Add an alkaline medium. This triggers the disintegration of S-methylmethionine into equimolecular amounts of dimethyl sulfide and homoserine.[11]

-

Volatile Collection: Distill the volatile dimethyl sulfide from the reaction mixture using a stream of inert nitrogen gas.

-

Trapping: Trap the distilled dimethyl sulfide in a toluene trap cooled to -78°C.

-

Sample for Analysis: Prepare the toluene solution containing the trapped dimethyl sulfide for injection by adding a known amount of carbon tetrachloride as an internal standard.

-

Gas Chromatography: Analyze the toluene solution using a gas chromatograph. The amount of dimethyl sulfide is quantified relative to the internal standard.

-

Calculation: Based on the stoichiometry of the decomposition reaction, calculate the original concentration of S-methylmethionine in the plant sample. Optimal conditions can yield 91.1% conversion of S-methylmethionine to dimethyl sulfide.[11]

Biological Activities and Mechanisms of Action

Research has primarily focused on the cytoprotective, anti-inflammatory, and antioxidant properties of MMSC.

Gastrointestinal Protection

The foundational research on MMSC was centered on its ability to heal peptic ulcers.[2] It is understood to protect the gastric mucosa from damage induced by agents like ethanol.[12] While the precise mechanism is not fully elucidated, studies suggest it may promote the healing of erosive gastritis and ulcerations.[12] One proposed mechanism involves the stimulation of dermal fibroblast migration and growth, which is critical for tissue repair and wound healing.[13]

Antioxidant and Anti-Inflammatory Effects

MMSC has demonstrated significant antioxidant and anti-inflammatory properties.[14][15] These characteristics are central to its protective effects across various biological systems.

Hepatoprotective and Antitumor Activity

A notable study investigated the antitumor activity of MMSC against hepatocellular carcinoma (HCC) induced in rats.[14][15] The findings revealed that MMSC administration after HCC induction led to a significant improvement in liver function biomarkers.[15] Furthermore, MMSC treatment downregulated the expression of key inflammatory and tumor-promoting molecules, including:

-

Tumor Necrosis Factor-alpha (TNF-α): A primary pro-inflammatory cytokine.

-

Induced Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, which can contribute to inflammation and tissue damage at high levels.

-

Transforming Growth Factor-beta (TGF-1β): A cytokine with complex roles in cancer, often promoting tumor progression in later stages.

-

Glypican 3 (GP3): A cell surface protein that is often overexpressed in hepatocellular carcinoma.

This suggests that MMSC exerts its antitumor effects by mitigating inflammation and modulating signaling pathways involved in tumor growth and survival.[14][15]

Conclusion

From its serendipitous discovery in cabbage juice as a potent anti-ulcer agent to modern investigations into its antitumor properties, this compound has a rich scientific history. Though not a true vitamin, its biological activities, particularly its cytoprotective and anti-inflammatory effects, make it a compound of significant interest for drug development and therapeutic applications. The protocols for its synthesis and analysis are well-established, providing a solid foundation for further research into its mechanisms of action and potential clinical utility in treating a range of pathologies from gastrointestinal disorders to cancer.

References

- 1. Origin, Nature and Introduction of Vitamin U Lyphar Offers Free Samples [biolyphar.com]

- 2. Vitamin B5 and vitamin U review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin U: Benefits, Side Effects, Foods, and More [healthline.com]

- 4. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | C6H14ClNO2S | CID 14220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. methionyl methyl sulfonium chloride, 3493-12-7 [thegoodscentscompany.com]

- 9. This compound CAS#: 3493-12-7 [amp.chemicalbook.com]

- 10. DE1239697B - Process for the preparation of methionine methylsulfonium chloride or bromide - Google Patents [patents.google.com]

- 11. [Gas chromatographic determination of S-methylmethionine (vitamin U) in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Vitamin U: What Is It, Health Benefits and Sources [medicinenet.com]

- 14. mdpi.com [mdpi.com]

- 15. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Methionine methylsulfonium chloride as a derivative of methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine methylsulfonium chloride, often referred to as S-Methylmethionine (SMM) or colloquially as "Vitamin U," is a derivative of the essential amino acid methionine.[1] First identified in cabbage juice, this compound has garnered scientific interest for its potential therapeutic properties, particularly in the realm of gastrointestinal health.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this molecule.

Chemical and Physical Properties

This compound is the chloride salt of S-methylmethionine, a positively charged sulfonium (B1226848) compound. Its chemical structure consists of a methionine backbone with an additional methyl group attached to the sulfur atom.

| Property | Value | Reference |

| Chemical Formula | C6H14ClNO2S | PubChem CID: 16217806 |

| Molecular Weight | 199.70 g/mol | PubChem CID: 16217806 |

| Appearance | White crystalline powder | Sigma-Aldrich |

| Solubility | Soluble in water | Sigma-Aldrich |

| Melting Point | 134-139 °C (decomposes) | Various Suppliers |

| CAS Number | 3493-12-7 | Chemical Abstracts Service |

Synthesis and Formulation

Synthesis

A common method for the synthesis of this compound involves the direct methylation of DL-methionine. One patented method describes the reaction of DL-methionine with methyl chloride in an aqueous solution under pressure and elevated temperature.[3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from DL-methionine.

Materials:

-

DL-Methionine

-

Methyl chloride

-

Deionized water

-

Activated charcoal

-

Pressure reactor

Procedure:

-

Suspend DL-methionine in deionized water within a pressure-resistant reactor.

-

Introduce methyl chloride into the reactor.

-

Heat the mixture to 50-60°C while stirring and maintain the pressure for several hours.

-

After the reaction is complete, cool the reactor and vent the excess methyl chloride.

-

Treat the resulting solution with activated charcoal to decolorize it, followed by filtration.

-

Evaporate the water under vacuum to obtain a concentrated syrup.

-

Precipitate the this compound by adding methanol to the syrup.

-

Collect the crystalline product by filtration and dry under vacuum.

Formulation Considerations

This compound is known to be hygroscopic and can degrade in the presence of moisture, leading to the generation of an unpleasant odor. A Japanese patent suggests that the stability of formulations containing this compound can be improved by the inclusion of vitamin B1 or its derivatives, which helps to suppress the degradation and odor formation.[3] For oral administration in clinical studies, it has been formulated into dietary supplements.[4]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with the most well-documented being its gastroprotective and antioxidant effects.

Gastroprotective Effects

Historically, "Vitamin U" has been associated with the healing of peptic ulcers.[2] Modern research suggests that its gastroprotective mechanism involves the stimulation of mucus production, enhancement of mucosal blood flow, and the promotion of epithelial cell proliferation.[2][5][6]

A clinical study involving patients with chronic gastritis demonstrated that daily supplementation with 300 mg of S-methylmethionine for six months significantly reduced the severity of dyspeptic symptoms, as measured by the Gastrointestinal Symptom Rating Scale (GSRS).[4]

| GSRS Score Analysis in Chronic Gastritis Patients | |

| Baseline Total GSRS Score | 15 |

| Total GSRS Score after 3 Months | 9 (p<0.05) |

| Total GSRS Score after 6 Months | 5.5 (p<0.05) |

Data from a study with 37 patients receiving 300 mg/day of S-methylmethionine.[4]

Antioxidant Properties

This compound has been shown to possess antioxidant properties. It can act as a free radical scavenger and enhance the activity of endogenous antioxidant enzymes.[7] This activity is believed to contribute to its cytoprotective effects in various tissues.

Wound Healing

Topical application of S-methylmethionine has been shown to accelerate wound healing in animal models.[8] This effect is attributed to the activation of dermal fibroblasts and the promotion of re-epithelialization.[8]

Signaling Pathway Modulation

ERK1/2 Signaling Pathway

S-methylmethionine has been demonstrated to activate the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.[8] This pathway is crucial for cell proliferation, differentiation, and survival. The activation of ERK1/2 by S-methylmethionine is linked to its ability to promote the proliferation and migration of human dermal fibroblasts, which are key processes in wound healing.[8]

References

- 1. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. JP2010030964A - Preparation containing methylmethionine sulfonium chloride - Google Patents [patents.google.com]

- 4. [Effect of 6-month S-methylmethionine intake on the quality of life and dyspepsia symptoms in patients with chronic gastritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Gastric Cytoprotection as Basis of Gastrointestinal Mucosa Protection and Repair in Erosive Ulcerative Lesions of Various Aetiologies | Ivashkin | Russian Journal of Gastroenterology, Hepatology, Coloproctology [gastro-j.ru]

- 7. mdpi.com [mdpi.com]

- 8. Accelerated wound healing by S-methylmethionine sulfonium: evidence of dermal fibroblast activation via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: DL-Methionine Methylsulfonium Chloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine methylsulfonium chloride, also known as S-methylmethionine (SMM) or historically as Vitamin U, is a derivative of the essential amino acid methionine.[1][2] It is naturally found in various plants, including cabbage, tomatoes, and celery.[1] This compound has garnered significant interest in cell culture research due to its diverse biological activities, including cytoprotective, antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][3] These application notes provide detailed protocols and quantitative data for utilizing this compound in cell culture experiments, aiding researchers in exploring its therapeutic and biological potential.

Chemical Properties and Handling

| Property | Value | Reference |

| Synonyms | S-methylmethionine, Vitamin U, MMSC | [1] |

| Molecular Formula | C6H14ClNO2S | |

| Molecular Weight | 199.70 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (100 mg/mL) | |

| Storage | Store at room temperature, keep dry. |

Stock Solution Preparation:

To prepare a stock solution for cell culture, dissolve this compound in sterile, distilled water or phosphate-buffered saline (PBS) to a desired concentration (e.g., 100 mM).[4] It is crucial to sterilize the stock solution by passing it through a 0.22 µm filter before adding it to the cell culture medium.[4] Store the stock solution at -20°C for long-term use.[4]

Mechanism of Action

This compound exerts its biological effects through several mechanisms:

-

Methyl Donor: As a derivative of methionine, SMM can act as a methyl group donor, participating in various methylation reactions within the cell. This is significant as its precursor, S-adenosylmethionine (SAM), is a universal methyl donor involved in the regulation of gene expression and protein function.[5]

-

Antioxidant Activity: SMM has demonstrated antioxidant properties by reducing the formation of lipid peroxides and enhancing the activity of antioxidant enzymes.[1][3]

-

Anti-inflammatory Effects: It has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).[1]

-

Modulation of Signaling Pathways: A key mechanism of action for SMM is its ability to modulate intracellular signaling cascades, most notably the ERK1/2 pathway, which is involved in cell proliferation, differentiation, and survival.

Data Presentation: Quantitative Effects in Cell Culture

The following tables summarize the observed effects of this compound on various cell lines and biological endpoints.

Table 1: Effects on Cell Viability and Proliferation

| Cell Line | Concentration | Incubation Time | Effect | Assay | Reference |

| Human Dermal Fibroblasts (hDFs) | 100 µM | 24 hours | Promoted proliferation | Not specified | |

| Triple-Negative Breast Cancer (MDA-MB-231, Hs 578T) | Methionine Deprivation | 24 hours | No significant effect on viability | MTT Assay | [6] |

| Normal Breast Epithelial (MCF 10A) | Methionine Deprivation | 24 hours | No significant effect on viability | MTT Assay | [6] |

| Pancreatic Cancer (BXPC-3, HPAC) | 5 mg/mL L-methionine | 7 days | Reduced proliferation by 31-35% | Ki-67 Assay | [7][8] |

| Breast Cancer (MCF-7) | 5 g/L Methionine | 1-3 days | Suppressed cell growth | Not specified | [9] |

Table 2: Anti-inflammatory and Antioxidant Effects

| Cell Line/System | Concentration | Incubation Time | Effect | Assay | Reference |

| Wistar Albino Rats (in vivo) | Not specified | Not specified | Decreased TNF-α, iNOS, TGF-1β expression | qRT-PCR | [1] |

| Wistar Albino Rats (in vivo) | Not specified | Not specified | Decreased lipid peroxide formation | Not specified | [1] |

| Macrophages (RAW 246.7) | 10 mM Methionine | 12 hours | Decreased LPS-induced TNF-α, IL-6, IFN-β | ELISA, RT-qPCR | [5] |

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 100 mM in sterile water)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-